molecular formula C49H56N7O8P B12393517 DMT-2'-OMe-dA(bz) phosphoramidite

DMT-2'-OMe-dA(bz) phosphoramidite

Cat. No.: B12393517
M. Wt: 902.0 g/mol
InChI Key: BECWGTDZHSWGIY-LMHOODDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DMT-2’-OMe-dA(bz) phosphoramidite is a phosphoramidite compound used in the synthesis of oligonucleotides. It is a modified nucleoside phosphoramidite that incorporates a 2’-O-methyl group and a benzoyl-protected adenine base. This compound is particularly useful in the field of DNA and RNA synthesis, where it contributes to the stability and functionality of synthetic oligonucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMT-2’-OMe-dA(bz) phosphoramidite involves several key steps:

Industrial Production Methods

Industrial production of DMT-2’-OMe-dA(bz) phosphoramidite follows similar synthetic routes but is scaled up to meet commercial demands. The process involves:

Chemical Reactions Analysis

Types of Reactions

DMT-2’-OMe-dA(bz) phosphoramidite undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are synthetic oligonucleotides with specific sequences and modifications, which are used in various research and therapeutic applications .

Scientific Research Applications

DMT-2’-OMe-dA(bz) phosphoramidite has a wide range of scientific research applications:

Mechanism of Action

DMT-2’-OMe-dA(bz) phosphoramidite exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DMT-2’-OMe-dA(bz) phosphoramidite is unique due to its combination of the 2’-O-methyl group and benzoyl-protected adenine base, which enhances the stability and functionality of synthetic oligonucleotides. This makes it particularly valuable in applications requiring high stability and precise control over nucleic acid interactions .

Properties

Molecular Formula

C49H56N7O8P

Molecular Weight

902.0 g/mol

IUPAC Name

N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-N-methylbenzamide

InChI

InChI=1S/C49H56N7O8P/c1-33(2)56(34(3)4)65(62-29-15-28-50)64-43-41(30-61-49(36-18-13-10-14-19-36,37-20-24-39(58-6)25-21-37)38-22-26-40(59-7)27-23-38)63-48(44(43)60-8)55-32-53-42-45(51-31-52-46(42)55)54(5)47(57)35-16-11-9-12-17-35/h9-14,16-27,31-34,41,43-44,48H,15,29-30H2,1-8H3/t41-,43?,44+,48-,65?/m1/s1

InChI Key

BECWGTDZHSWGIY-LMHOODDUSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OC)N2C=NC3=C2N=CN=C3N(C)C(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=CN=C3N(C)C(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Origin of Product

United States

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